molecular formula C17H17N3O2S B2896957 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 893384-56-0

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2896957
CAS No.: 893384-56-0
M. Wt: 327.4
InChI Key: SDIREUZWDLMZGM-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is unique due to its combination of a furan ring, an imidazole ring, and a sulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-13-5-2-3-7-15(13)19-16(21)12-23-17-18-8-9-20(17)11-14-6-4-10-22-14/h2-10H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIREUZWDLMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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